2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a bromo group and an ethyl group attached to the thiadiazole ring, as well as a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:
Preparation of 5-ethyl-1,3,4-thiadiazol-2-amine: This can be achieved by reacting ethylamine with carbon disulfide and hydroxylamine hydrochloride.
Bromination: The 5-ethyl-1,3,4-thiadiazol-2-amine is then brominated using bromine in the presence of a suitable solvent, such as acetic acid.
Amide Formation: Finally, the brominated thiadiazole is reacted with butanoyl chloride to form the desired butanamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromo group, resulting in the formation of a hydrogen bromide byproduct.
Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: Hydrogen bromide (HBr)
Substitution: Various alkyl or aryl-substituted thiadiazoles
Scientific Research Applications
2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Thiadiazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide exerts its effects involves interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific derivatives involved.
Comparison with Similar Compounds
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a methyl group instead of ethyl.
Uniqueness: 2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the ethyl group and the butanamide moiety may enhance its binding affinity and efficacy compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3OS/c1-3-5(9)7(13)10-8-12-11-6(4-2)14-8/h5H,3-4H2,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCULBGTDITBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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